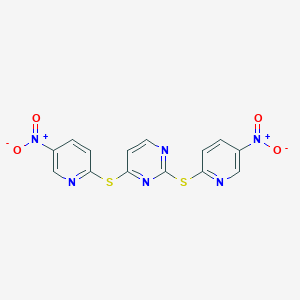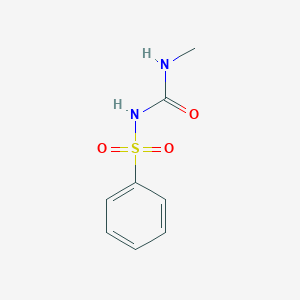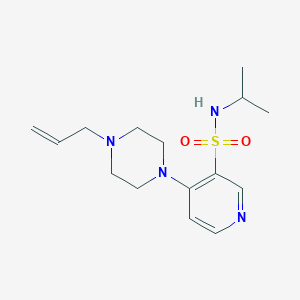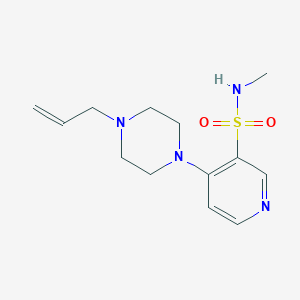
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine, also known as BNPS-skatole, is a chemical compound that has been widely used in scientific research. This molecule is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play an important role in the regulation of cellular signaling pathways.
Mécanisme D'action
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine acts as a competitive inhibitor of PTPs by binding to the active site of these enzymes. This binding prevents the dephosphorylation of tyrosine residues on target proteins, leading to the activation of downstream signaling pathways. The specificity of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine for PTPs has been demonstrated in several studies, and its potency as an inhibitor has been shown to be comparable to other PTP inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine have been extensively studied in vitro and in vivo. In vitro studies have shown that 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine can inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have demonstrated that 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine can inhibit tumor growth in mouse models of cancer. Additionally, 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been shown to improve glucose tolerance in diabetic mice by enhancing insulin signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in lab experiments is its specificity for PTPs. This allows researchers to selectively study the function of these enzymes without affecting other cellular processes. Additionally, 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been shown to be stable in solution and can be easily synthesized in the lab. However, one limitation of using 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the use of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in scientific research. One area of interest is the development of more potent and selective PTP inhibitors based on the structure of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine. Additionally, the use of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine in combination with other drugs or therapies may enhance its efficacy in treating diseases such as cancer and diabetes. Finally, the development of new experimental techniques and assays may allow for a better understanding of the function of PTPs and their role in disease pathology.
Méthodes De Synthèse
The synthesis of 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine involves the reaction of 2,4-dichloropyrimidine with 2-mercaptopyridine-5-carboxylic acid in the presence of a base. The resulting product is then treated with nitric acid to form the nitro derivative, which is subsequently reduced to yield 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine. The overall yield of this synthesis method is around 30%.
Applications De Recherche Scientifique
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been widely used in scientific research as a tool to study the function of PTPs. PTPs are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of PTP activity has been implicated in several diseases, including cancer, diabetes, and autoimmune disorders. Therefore, the development of PTP inhibitors such as 2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine has been of great interest to researchers.
Propriétés
Nom du produit |
2,4-Bis({5-nitro-2-pyridinyl}sulfanyl)pyrimidine |
|---|---|
Formule moléculaire |
C14H8N6O4S2 |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
2,4-bis[(5-nitropyridin-2-yl)sulfanyl]pyrimidine |
InChI |
InChI=1S/C14H8N6O4S2/c21-19(22)9-1-3-11(16-7-9)25-13-5-6-15-14(18-13)26-12-4-2-10(8-17-12)20(23)24/h1-8H |
Clé InChI |
PTUFIIFGDLKSBC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=NC=C2)SC3=NC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=NC=C1[N+](=O)[O-])SC2=NC(=NC=C2)SC3=NC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (2Z)-2-[(2,2-dimethylhydrazinyl)methylidene]furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B215048.png)

![N-acetyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-3-pyridinesulfonamide](/img/structure/B215052.png)
![1-[3-(1-Piperidinylsulfonyl)-4-pyridinyl]-4-(3,4,5-trimethoxyphenyl)piperazine](/img/structure/B215057.png)
![N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}propanamide](/img/structure/B215058.png)
![N-(4-methylbenzylidene)-N-{4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]-1-piperazinyl}amine](/img/structure/B215059.png)

![4-{[4-(4-Isopropyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215063.png)
![4-[4-(2-hydroxyethyl)-1-piperazinyl]-N-isopropyl-3-pyridinesulfonamide](/img/structure/B215064.png)
![2-{4-[3-(4-Morpholinylsulfonyl)-4-pyridinyl]-1-piperazinyl}ethanol](/img/structure/B215065.png)

![4-{[4-(4-Allyl-1-piperazinyl)-3-pyridinyl]sulfonyl}morpholine](/img/structure/B215068.png)
![2-[3-(tert-butylamino)-2-hydroxypropoxy]-N,N-dimethyl-3-pyridinesulfonamide](/img/structure/B215069.png)
![2-[(4-Methylphenyl)sulfanyl]-3-pyridinol](/img/structure/B215070.png)